5-Methoxycanthin-6-one

Catalog No.
S561492
CAS No.
15071-56-4
M.F
C15H10N2O2
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxycanthin-6-one

CAS Number

15071-56-4

Product Name

5-Methoxycanthin-6-one

IUPAC Name

3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C15H10N2O2/c1-19-13-8-11-14-10(6-7-16-11)9-4-2-3-5-12(9)17(14)15(13)18/h2-8H,1H3

InChI Key

TXEFUSAHPIYZHD-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34

Synonyms

5-methoxy-canthin-6-one, 5-methoxycanthin-6-one

Canonical SMILES

COC1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34

Natural Product and Alkaloid

5-Methoxycanthin-6-one is a natural product classified as an alkaloid. It is found in various plants, including Zanthoxylum caribaeum and Fagaropsis angolensis []. Alkaloids are a diverse group of nitrogen-containing organic compounds with a wide range of biological activities.

Leishmanicidal Activity

Research suggests that 5-Methoxycanthin-6-one possesses leishmanicidal activity, meaning it can kill Leishmania parasites, the causative agent of Leishmaniasis, a vector-borne neglected tropical disease []. Studies have shown that 5-Methoxycanthin-6-one exhibits inhibitory effects against various Leishmania strains, including Leishmania donovani and Leishmania infantum [].

5-Methoxycanthin-6-one is a member of the canthin-6-one alkaloids, characterized by its unique structure featuring a methoxy group at the 5-position of the canthin-6-one skeleton. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The molecular formula for 5-methoxycanthin-6-one is C₁₅H₁₀N₂O₂, and it exhibits a complex aromatic structure typical of many alkaloids, contributing to its pharmacological properties .

Research suggests 5-Methoxycanthin-6-one exhibits Leishmanicidal activity, but the precise mechanism remains under investigation []. It may target specific enzymes or pathways essential for the parasite's survival.

Typical for alkaloids, including:

  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions.
  • Oxidation and Reduction: The compound may undergo oxidation to form more reactive intermediates or reduced to alter its pharmacological profile.
  • Condensation Reactions: It can react with various electrophiles, leading to the formation of derivatives that may enhance its biological activity .

Research indicates that 5-methoxycanthin-6-one exhibits significant biological activities:

  • Antitumor Activity: It has shown promise in inhibiting the proliferation of various cancer cell lines, including melanoma and hepatocellular carcinoma .
  • Anti-inflammatory Effects: The compound modulates key inflammatory pathways such as NF-κB and MAPK, suggesting potential use in treating chronic inflammatory diseases .
  • Leishmanicidal Properties: It has been identified as a potential agent against Leishmania species, indicating its utility in treating parasitic infections .

The synthesis of 5-methoxycanthin-6-one has been achieved through several methods:

  • Bischer-Napieralski Reaction: A classic method that allows for the formation of canthin-6-one derivatives with moderate yields.
  • Pictet-Spengler Reaction: Frequently employed for synthesizing canthin-6-one analogs, providing a route to introduce various substituents.
  • Diels-Alder Reaction: This method facilitates the construction of the indole framework integral to the canthin structure.
  • Aldol Condensation: A two-step reaction that has been reported to yield 70% of 5-methoxycanthin-6-one from β-carboline precursors .

5-Methoxycanthin-6-one has potential applications in:

  • Pharmaceutical Development: Due to its antitumor and anti-inflammatory properties, it is being explored as a lead compound for drug development targeting cancer and chronic inflammatory diseases.
  • Natural Product Chemistry: As a bioactive compound derived from natural sources like Eurycoma longifolia, it is studied for its therapeutic potential in traditional medicine .

Studies have indicated that 5-methoxycanthin-6-one interacts with various biological targets:

  • Cell Signaling Pathways: It influences pathways such as JAK/STAT and PI3K-AKT, which are crucial in regulating cell growth and apoptosis.
  • Molecular Docking Studies: In silico studies have shown that it binds effectively to proteins involved in cancer progression, suggesting mechanisms for its antitumor effects .

Similar Compounds

Several compounds share structural similarities with 5-methoxycanthin-6-one, each exhibiting unique properties:

Compound NameSourceBiological Activity
9-Hydroxycanthin-6-oneEurycoma longifoliaAntitumor activity
4,5-Dimethoxy-10-hydroxycanthin-6-onePicrasma quassioidesInhibits proliferation of cancer cells
1-Methoxycanthin-6-oneAilanthus altissimaAnticancer effects on thyroid carcinoma
10-Methoxycanthin-6-oneChemical synthesisSuppresses proliferation of leukemia cells

These compounds highlight the diversity within the canthin family and underscore the potential for developing novel therapeutics based on their unique structures and biological activities .

Tryptophan-Derived Biosynthetic Routes

5-Methoxycanthin-6-one originates from tryptophan via a multi-step pathway involving decarboxylation, oxidation, and cyclization. Tryptophan is first decarboxylated to tryptamine, which undergoes oxidative deamination to form β-carboline intermediates. These intermediates are further modified through hydroxylation and methoxylation steps. For example, β-carboline-1-propionic acid (a key intermediate) undergoes cyclization and oxidation to yield 4,5-dihydrocanthin-6-one, which is subsequently aromatized to canthin-6-one. The methoxy group at position 5 is introduced via O-methyltransferase activity, likely using S-adenosylmethionine (SAM) as the methyl donor.

Key Enzymatic Transformations

Critical enzymatic steps include:

  • Bischer-Napieralski reaction: Facilitates cyclization of tryptamine derivatives into β-carboline scaffolds.
  • Diels-Alder reaction: Enables intramolecular cyclization to form the canthin-6-one core.
  • O-Methyltransferase activity: Catalyzes the transfer of a methyl group to hydroxylated intermediates, as observed in Ailanthus altissima cell cultures.

Table 1: Key Enzymes in 5-Methoxycanthin-6-one Biosynthesis

EnzymeFunctionSubstrateProduct
Tryptophan decarboxylaseDecarboxylates tryptophanTryptophanTryptamine
MonooxygenaseOxidizes tryptamineTryptamineβ-Carboline intermediates
O-MethyltransferaseTransfers methyl groups to hydroxyls5-Hydroxycanthin-6-one5-Methoxycanthin-6-one

Natural Distribution and Plant Sources

Picrasma quassioides

Picrasma quassioides is a primary source of 5-methoxycanthin-6-one, with the compound concentrated in its stem bark and roots. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses detected 5-methoxycanthin-6-one at concentrations of 1.2–3.8 mg/g in dried plant material. Seasonal variations influence yield, with higher accumulation during late summer.

Zanthoxylum chiloperone

In Zanthoxylum chiloperone (Rutaceae), 5-methoxycanthin-6-one is predominantly found in leaves, reaching peak concentrations of 0.9–1.4 mg/g during the flowering stage. Environmental factors such as light exposure and soil nitrogen content correlate with elevated alkaloid production.

Brucea javanica

Brucea javanica cell suspension cultures produce 5-methoxycanthin-6-one alongside other canthinones (e.g., 11-hydroxycanthin-6-one). Alkaloid levels in cell biomass peak at 20–28 days post-inoculation, with extracellular secretion increasing to 45% of total yield by day 32.

Cell Culture Production

Alkaloid Accumulation Patterns in Suspension Cultures

In Brucea javanica cultures, 5-methoxycanthin-6-one synthesis begins during the exponential growth phase (days 10–15) and peaks during stationary phase (days 20–28). Intracellular concentrations reach 0.6–0.9 mg/g dry weight, while extracellular levels rise to 0.3–0.4 mg/g in the medium.

Table 2: Alkaloid Accumulation in Brucea javanica Suspension Cultures

DayIntracellular (mg/g DW)Extracellular (mg/g Medium)
100.12 ± 0.030.02 ± 0.01
200.78 ± 0.110.15 ± 0.04
280.91 ± 0.090.32 ± 0.07
360.42 ± 0.060.41 ± 0.05

Optimization of Biosynthetic Yields

Strategies to enhance production include:

  • Precursor feeding: Supplementing cultures with 250 mg/L tryptophan increases intracellular alkaloid levels by 2.3-fold.
  • Elicitors: Methyl jasmonate (100 μM) upregulates O-methyltransferase activity, boosting 5-methoxycanthin-6-one yield by 40%.
  • Bioreactor optimization: Adjusting pH to 5.8 and dissolved oxygen to 40% saturation improves biomass and alkaloid output.

Phase I metabolism of 5-Methoxycanthin-6-one represents the initial biotransformation step, primarily involving oxidative modifications that introduce functional groups or modify existing ones. These reactions are predominantly catalyzed by cytochrome P450 enzymes, which demonstrate substrate specificity and regioselectivity in their metabolic transformations.

Hydroxylation and N-decarbonylation

Hydroxylation Reactions

The hydroxylation of 5-Methoxycanthin-6-one occurs at multiple sites within the molecular structure, representing the most prevalent Phase I transformation pathway. Research has identified three primary hydroxylation sites: the C4, C6, and C9 positions of the canthin-6-one core structure [1]. The monohydroxylation reaction, primarily catalyzed by CYP3A4, accounts for approximately 25.3% of all metabolic transformations and yields the metabolite designated as M1 with molecular formula C15H10N2O3 (m/z 267.0770) [1].

The dihydroxylation pathway, mediated by CYP2C9, produces metabolite M2 (C15H10N2O4, m/z 283.0719), representing 18.7% of the total metabolic flux [1]. This transformation involves the sequential addition of two hydroxyl groups, typically occurring at adjacent carbon positions within the aromatic ring system. The hydroxylation at the C4-C6 position represents a previously unknown metabolically active site, discovered through comprehensive metabolomic analysis using liquid chromatography-quadrupole time-of-flight tandem mass spectrometry [1].

N-decarbonylation Mechanism

The N-decarbonylation reaction constitutes a significant metabolic pathway, accounting for 15.6% of the total biotransformation. This reaction involves the enzymatic removal of the carbonyl group from the amide functionality, primarily catalyzed by CYP3A4 [1]. The process yields metabolite M4 (C14H8N2O, m/z 221.0715), which represents a fundamental structural modification that substantially alters the pharmacological profile of the parent compound.

The N-decarbonylation mechanism involves initial hydroxylation at the carbon adjacent to the carbonyl group, followed by spontaneous decarboxylation to yield the decarbonylated product. This transformation has been detected primarily in bile and feces, suggesting hepatic metabolism with subsequent biliary excretion [1].

O-Demethylation and oxidation

O-Demethylation Processes

O-demethylation represents the most prevalent Phase I transformation, accounting for 44.3% of the total metabolic activity. This process involves the enzymatic removal of methoxy groups, primarily at the C5 and C9 positions of the canthin-6-one structure [2]. The C5 O-demethylation reaction, mediated by both CYP3A4 and CYP2C9, produces metabolite M5 (C14H8N2O2, m/z 237.0664), representing 31.4% of the total metabolic flux [1].

The C9 O-demethylation pathway, specifically catalyzed by CYP2C9, yields metabolite M6 with identical molecular formula but different fragmentation patterns in mass spectrometry analysis. This transformation accounts for 12.9% of the metabolic activity and has been detected in both urine and bile samples [2].

The O-demethylation mechanism involves cytochrome P450-mediated hydroxylation of the methyl group to form an unstable hemiacetal intermediate, which spontaneously loses formaldehyde to yield the demethylated product. This transformation has been confirmed through studies using human liver microsomes, where specific cytochrome P450 isoforms demonstrated distinct substrate preferences [3].

Oxidation Reactions

The oxidation of 5-Methoxycanthin-6-one involves modification of the aromatic ring system, primarily catalyzed by CYP3A4. This transformation yields metabolite M7 (C15H8N2O2, m/z 249.0664), representing 6.1% of the total metabolic activity [1]. The oxidation process involves the formation of quinone-like structures through the removal of hydrogen atoms from the aromatic system.

The oxidation mechanism demonstrates high substrate specificity, with CYP3A4 showing preferential activity toward the electron-rich aromatic regions of the canthin-6-one structure. This transformation has been observed primarily in liver microsomal preparations, indicating hepatic localization of the metabolic activity [3].

Phase II Conjugation

Phase II metabolism involves conjugation reactions that facilitate the elimination of Phase I metabolites through enhanced water solubility and molecular recognition by efflux transporters. These reactions represent the final step in the biotransformation pathway and are crucial for determining the pharmacokinetic properties of the compound.

Glucuronidation and sulfation patterns

Glucuronidation Pathways

Glucuronidation represents the primary Phase II conjugation reaction, accounting for 22.5% of the total metabolic activity. The process involves the enzymatic conjugation of hydroxylated metabolites with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases UGT1A1 and UGT2B7 [2]. The glucuronidation reaction produces metabolite G1 (C21H16N2O8, m/z 427.0985), which has been detected in both urine and bile samples.

The glucuronidation process demonstrates substrate specificity, with hydroxylated metabolites serving as preferred substrates. The reaction occurs primarily in hepatic and renal tissues, where UGT enzymes are highly expressed. The glucuronide conjugates demonstrate enhanced water solubility compared to the parent compound, facilitating renal elimination [2].

Research has confirmed the presence of 9-hydroxycanthin-6-one glucuronide in biological samples following administration of related canthin-6-one compounds, indicating the general applicability of this metabolic pathway across the canthin-6-one alkaloid family [2].

Sulfation Mechanisms

Sulfation represents a secondary Phase II conjugation pathway, accounting for 8.3% of the total metabolic activity. The process involves the enzymatic conjugation of hydroxylated metabolites with sulfate groups, primarily catalyzed by sulfotransferase SULT1A1 [4]. The sulfation reaction produces metabolite S1 (C15H10N2O5S, m/z 331.0383), which has been detected in urine samples.

The sulfation mechanism demonstrates competitive inhibition with glucuronidation for hydroxylated substrates, with the relative proportion of each pathway depending on substrate concentration and enzyme expression levels. The sulfate conjugates demonstrate enhanced water solubility and are primarily eliminated through renal excretion.

Novel Metabolic Pathways

The metabolism of 5-Methoxycanthin-6-one has revealed previously uncharacterized metabolic pathways that extend beyond conventional Phase I and Phase II reactions. These novel pathways represent unique biotransformation mechanisms specific to canthin-6-one alkaloids.

N-Decarbonylation-oxidation cascades

Cascade Mechanism

The N-decarbonylation-oxidation cascade represents a novel metabolic pathway discovered through comprehensive metabolomic analysis. This pathway involves the sequential N-decarbonylation followed by oxidation reactions, mediated by cytochrome P450 enzymes in combination with oxidoreductases [1]. The cascade begins with CYP3A4-mediated N-decarbonylation to produce the decarbonylated precursor (C14H8N2O, m/z 221), which accounts for 7.2% of the metabolic flux.

The oxidized intermediate (C14H6N2O2, m/z 235) represents the second step in the cascade, formed through sequential oxidation of the decarbonylated precursor. This transformation, partially characterized through in vitro studies, accounts for 4.1% of the total metabolic activity [1]. The final cascade product (C14H4N2O3, m/z 249) represents the terminal step in this novel pathway, though its complete characterization requires further investigation.

Enzymatic Systems

The N-decarbonylation-oxidation cascade involves multiple enzymatic systems working in concert. The initial N-decarbonylation step is mediated by CYP3A4, while subsequent oxidation reactions involve additional cytochrome P450 isoforms combined with oxidoreductase activities. The cascade demonstrates substrate channeling, where intermediates are directly transferred between enzymatic active sites without release into the bulk solution.

The cascade pathway has been detected primarily in bile and feces, suggesting hepatic metabolism with subsequent biliary excretion. The pathway represents a previously unknown metabolic mechanism for canthin-6-one alkaloids and may have implications for other structurally related compounds [1].

Uncharacterized metabolic intermediates

Identification of Unknown Metabolites

Comprehensive metabolomic analysis has identified multiple uncharacterized metabolic intermediates that do not correspond to conventional Phase I or Phase II reactions. These intermediates, designated as UI-1 through UI-6, represent novel biotransformation products requiring further structural characterization [1]. The unknown metabolite UI-1 (C15H8N2O2, m/z 249) has been detected in urine samples with low relative intensity (2.3%), suggesting a minor metabolic pathway.

The unknown metabolite UI-2 (C15H6N2O3, m/z 263) has been identified in bile samples with very low relative intensity (1.5%), indicating a specialized metabolic transformation. The compound demonstrates unique fragmentation patterns in mass spectrometry analysis, suggesting novel structural modifications not observed in conventional metabolic pathways.

Proposed Mechanisms

The uncharacterized metabolic intermediates suggest the existence of novel enzymatic mechanisms beyond conventional cytochrome P450 and conjugation reactions. The unknown metabolite UI-3 (C14H6N2O2, m/z 235) demonstrates molecular rearrangement patterns, indicating potential involvement of specialized rearrangement enzymes. The unknown metabolite UI-4 (C15H8N2O3, m/z 265) suggests hydroxylation at previously uncharacterized sites within the molecular structure.

The unknown metabolite UI-5 (C14H6N2O, m/z 219) indicates reductive metabolism, suggesting involvement of reductase enzymatic systems. The unknown metabolite UI-6 (C15H10N2O, m/z 235) demonstrates methylation patterns, indicating potential involvement of methyltransferase systems beyond conventional N-methylation pathways.

Novel Conjugation Pathways

The identification of glutathione conjugate (C25H24N4O8S, m/z 556) and cysteine conjugate (C18H16N4O5S, m/z 416) indicates the involvement of mercapturic acid pathways in the metabolism of 5-Methoxycanthin-6-one. These conjugation reactions, mediated by glutathione-S-transferases, represent detoxification mechanisms for potentially reactive metabolites. The glutathione conjugate has been detected in bile samples with low relative intensity (1.8%), while the cysteine conjugate has been identified in urine samples with very low relative intensity (1.1%).

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

250.074227566 g/mol

Monoisotopic Mass

250.074227566 g/mol

Heavy Atom Count

19

Melting Point

243 - 244 °C

UNII

VVM1A8LM35

Other CAS

15071-56-4

Wikipedia

5-methoxycanthin-6-one

Dates

Last modified: 08-15-2023

Explore Compound Types